molecular formula C14H19N5O2 B12071121 tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B12071121
M. Wt: 289.33 g/mol
InChI Key: WBNMQUBAJHXSSO-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a synthetic organic compound that features a triazole ring, an aminophenyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.

    Introduction of the aminophenyl group: This step involves the reaction of the triazole intermediate with a suitable aminophenyl derivative.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminophenyl-triazole intermediate with tert-butyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole or aminophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aminophenyl group can engage in electrostatic and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-aminophenyl)carbamate
  • Tert-butyl (1-(3-aminophenyl)ethyl)carbamate
  • Tert-butyl (3-aminopropyl)carbamate

Uniqueness

Tert-butyl ((1-(3-aminophenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the aminophenyl and tert-butyl carbamate groups enhances its versatility and potential for various applications compared to similar compounds that lack this specific structural arrangement.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl N-[[1-(3-aminophenyl)triazol-4-yl]methyl]carbamate

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-9-19(18-17-11)12-6-4-5-10(15)7-12/h4-7,9H,8,15H2,1-3H3,(H,16,20)

InChI Key

WBNMQUBAJHXSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2=CC=CC(=C2)N

Origin of Product

United States

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